
Carbostyril, 1,3-dimethyl-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbostyril, 1,3-dimethyl-4-methoxy- is a derivative of carbostyril, a heterocyclic compound that is structurally related to quinoline. This compound is known for its interesting fluorescence properties and has been studied for various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbostyril, 1,3-dimethyl-4-methoxy- typically involves the methylation and methoxylation of carbostyril derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitro-aniline with appropriate reagents to introduce the dimethyl and methoxy groups .
Industrial Production Methods
Industrial production methods for carbostyril derivatives often involve multi-step synthesis processes that include nitration, reduction, and cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
Carbostyril, 1,3-dimethyl-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce amino-substituted carbostyril compounds .
科学研究应用
Carbostyril, 1,3-dimethyl-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological molecules.
Medicine: Research has explored its potential as an antimicrobial and antitumor agent.
Industry: It is used in the development of dyes and pigments due to its strong fluorescence
作用机制
The mechanism by which carbostyril, 1,3-dimethyl-4-methoxy- exerts its effects is primarily through its interaction with molecular targets that influence fluorescence. The compound’s structure allows it to absorb light and re-emit it at a different wavelength, making it useful in various imaging applications. Additionally, its antimicrobial activity is thought to be related to its ability to disrupt microbial cell membranes .
相似化合物的比较
Similar Compounds
Carbostyril: The parent compound, which lacks the dimethyl and methoxy groups.
4-Methyl-7-amino-2(1H)-quinolinone: Known for its high quantum efficiency.
7-Hydroxy-4-trifluoromethyl-2(1H)-quinolinone: Another derivative with strong fluorescence properties.
Uniqueness
Carbostyril, 1,3-dimethyl-4-methoxy- is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it particularly useful in applications requiring strong and stable fluorescence .
属性
CAS 编号 |
32606-04-5 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-methoxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-11(15-3)9-6-4-5-7-10(9)13(2)12(8)14/h4-7H,1-3H3 |
InChI 键 |
KGJOYNVCJDCRTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
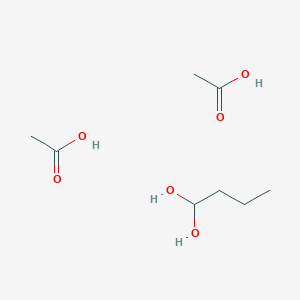
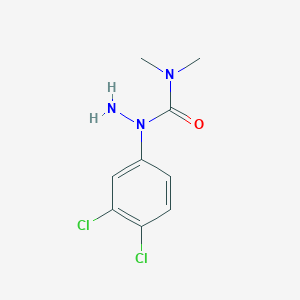
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
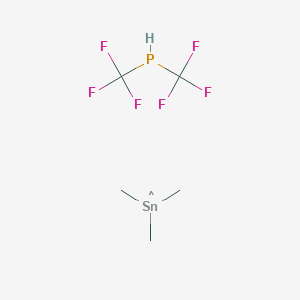
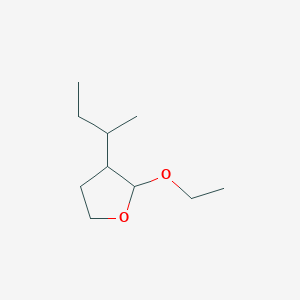
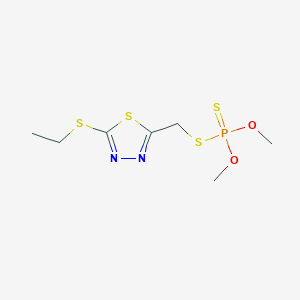
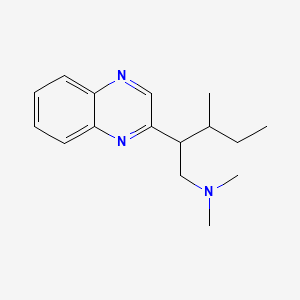
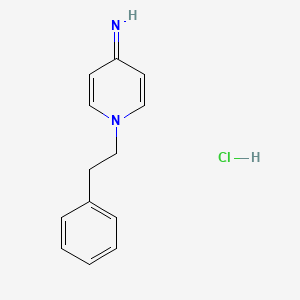

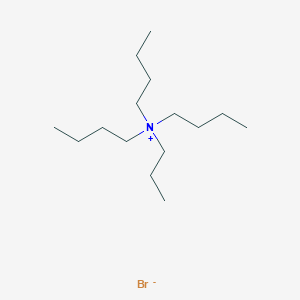
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
